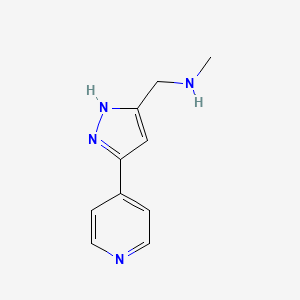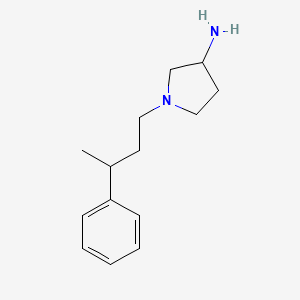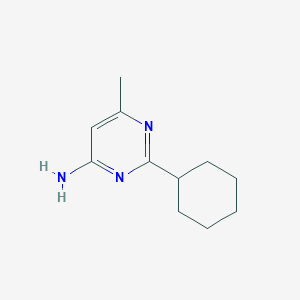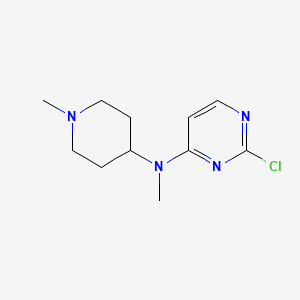![molecular formula C8H11N5O B1488735 (8-乙氧基-[1,2,4]三唑并[4,3-a]吡嗪-3-基)甲胺 CAS No. 2090613-10-6](/img/structure/B1488735.png)
(8-乙氧基-[1,2,4]三唑并[4,3-a]吡嗪-3-基)甲胺
描述
(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine is a heterocyclic compound that features a triazole ring fused to a pyrazine ring, with an ethoxy group at the 8th position and a methanamine group at the 3rd position
科学研究应用
(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biochemical assays or as a ligand in receptor studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
Target of Action
The primary targets of (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival. In particular, c-Met is involved in the regulation of cell growth, motility, and morphogenesis, while VEGFR-2 is a key mediator of vascular endothelial growth factor-induced angiogenesis .
Mode of Action
(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine interacts with its targets by inhibiting their activities . This inhibition disrupts the normal functioning of the kinases, leading to changes in cell growth and survival. Specifically, the compound exhibits excellent inhibitory activities against c-Met and VEGFR-2 kinases .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine affects several biochemical pathways. These include pathways involved in cell growth, survival, and angiogenesis . The downstream effects of these disruptions can lead to the inhibition of tumor growth and metastasis .
Result of Action
The result of the action of (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine is the inhibition of cell growth and induction of apoptosis . For instance, the compound has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells .
生化分析
Biochemical Properties
(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with bacterial enzymes, where it exhibits antibacterial activity by inhibiting the growth of both Gram-positive and Gram-negative bacteria . The compound binds to the active sites of these enzymes, disrupting their normal function and leading to bacterial cell death. Additionally, (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine has been shown to interact with proteins involved in cell signaling pathways, modulating their activity and affecting cellular processes.
Cellular Effects
The effects of (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine on various types of cells and cellular processes are profound. In bacterial cells, it disrupts cell wall synthesis and protein production, leading to cell lysis and death . In mammalian cells, the compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling proteins, such as kinases and phosphatases, thereby affecting cell proliferation, differentiation, and apoptosis. Furthermore, (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine can alter gene expression patterns, leading to changes in the production of various proteins and enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine involves several key steps. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of the target biomolecule, depending on the nature of the interaction. For example, in bacterial cells, the compound inhibits the activity of enzymes involved in cell wall synthesis, leading to cell death. In mammalian cells, it can activate or inhibit signaling proteins, thereby modulating cellular processes. Additionally, (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the production of specific proteins and enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. In in vitro studies, the compound’s antibacterial activity remains effective over several hours, while in in vivo studies, its effects can persist for days, depending on the dosage and administration method.
Dosage Effects in Animal Models
The effects of (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth . At higher doses, it can cause adverse effects, such as liver and kidney damage, due to its impact on cellular metabolism and enzyme activity. Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial effect, while exceeding this threshold can lead to toxicity. These findings highlight the importance of optimizing the dosage to balance efficacy and safety.
Metabolic Pathways
(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of active or inactive metabolites . These metabolites can further interact with other metabolic pathways, affecting the overall metabolic flux and levels of specific metabolites. Additionally, the compound can influence the activity of enzymes involved in energy production, such as those in the glycolysis and tricarboxylic acid cycle, leading to changes in cellular energy levels and metabolic activity.
Transport and Distribution
The transport and distribution of (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins, such as albumin, which facilitates its distribution to different cellular compartments. The compound’s localization and accumulation within cells can affect its activity and function, with higher concentrations observed in the cytoplasm and nucleus.
Subcellular Localization
The subcellular localization of (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression. Additionally, the compound can accumulate in the mitochondria, affecting energy production and metabolic activity. The precise localization of the compound within cells can determine its overall impact on cellular function and processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine typically involves the formation of the triazole and pyrazine rings followed by the introduction of the ethoxy and methanamine groups. One common synthetic route starts with the cyclization of appropriate precursors to form the triazole ring, followed by the fusion with a pyrazine derivative. The ethoxy group can be introduced via an ethylation reaction, and the methanamine group is typically added through a reductive amination process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of high-yielding reactions, cost-effective reagents, and scalable reaction conditions. The process would also need to ensure the purity and consistency of the final product, which may involve purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the triazole or pyrazine rings.
Substitution: The ethoxy and methanamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the specific substituents and their positions.
Imidazole-containing compounds: These compounds also feature nitrogen-containing heterocycles and have a wide range of biological activities.
Uniqueness
(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-2-14-8-7-12-11-6(5-9)13(7)4-3-10-8/h3-4H,2,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBMPGYUMJVPSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488652.png)
![2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol](/img/structure/B1488653.png)
![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1488655.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one](/img/structure/B1488656.png)

![(3-aminopyrrolidin-1-yl)(1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B1488660.png)








